2-Phenyl-2,3-dihydrobenzofuran
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Overview
Description
2-Phenyl-2,3-dihydrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. This compound is characterized by a fused benzene and furan ring system with a phenyl group attached at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the reaction of sodium phenate with 2-chloroethanol in the presence of copper chloride and ferric chloride as catalysts. The reaction mixture is refluxed, and the product is isolated through distillation . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to enhance yield and reduce by-products. The use of mixed catalysts such as zinc chloride and manganous chloride can improve reaction efficiency and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation techniques to yield dihydrobenzofuran derivatives.
Substitution: Substitution reactions involving halogens or hydroxyl groups can be carried out to modify the phenyl ring.
Common Reagents and Conditions:
Oxidation: DDQ is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation or hydroxylation using appropriate halogen or hydroxylating agents.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to interfere with the metabolic pathways of the Leishmania parasite . Additionally, its anticancer properties are linked to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
2-Phenyl-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives such as:
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
2,3-Dihydrobenzofuran: Lacks the phenyl group at the 2-position.
Benzofuran: The fully aromatic form without hydrogenation at the 2,3-positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C14H12O |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C14H12O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14H,10H2 |
InChI Key |
QMPOHKDJNKTEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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